

2,4,7-Trichloroquinoline CAS number

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Compound of Interest

Compound Name: 2,4,7-Trichloroquinoline

Cat. No.: B178002

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An In-depth Technical Guide to **2,4,7-Trichloroquinoline** (CAS No. 1677-49-2)

Abstract

This technical guide provides a comprehensive overview of **2,4,7-trichloroquinoline**, a halogenated heterocyclic compound identified by CAS number 1677-49-2.^[1] As a key chemical intermediate, this molecule serves as a foundational scaffold in the synthesis of a variety of more complex chemical entities. This document details its chemical and physical properties, outlines plausible synthetic routes and discusses its chemical reactivity with mechanistic insight. Furthermore, it explores its applications in research and development, particularly within the pharmaceutical and agrochemical sectors, and provides detailed analytical methodologies for its characterization.^[1] Crucially, this guide includes robust safety, handling, and storage protocols to ensure its proper management in a laboratory and industrial setting. This paper is intended for researchers, chemists, and professionals in drug development who require a detailed technical understanding of this versatile compound.

Chemical Identity and Properties

2,4,7-Trichloroquinoline is a quinoline derivative where chlorine atoms are substituted at the 2, 4, and 7 positions. Its molecular formula is $C_9H_4Cl_3N$, which dictates its unique structural and reactive characteristics.^[1] This substitution pattern creates a molecule with distinct electronic properties, influencing its role as a precursor in organic synthesis.

Table 1: Chemical and Physical Properties of **2,4,7-Trichloroquinoline**

Property	Value	Source(s)
CAS Number	1677-49-2	[1]
Molecular Formula	C ₉ H ₄ Cl ₃ N	[1]
Molecular Weight	232.49 g/mol	Calculated
Appearance	Crystalline solid (predicted)	General knowledge
pKa	-2.69 ± 0.50 (Predicted)	[1]
Solubility	Expected to be soluble in organic solvents like pyridine. [2]	Inferred from similar compounds

While comprehensive experimental spectroscopic data for **2,4,7-trichloroquinoline** is not widely published, the expected spectral characteristics can be predicted based on its structure and comparison with analogs like 4,7-dichloroquinoline.[3][4][5]

Table 2: Predicted Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	Aromatic protons would appear as distinct doublets and multiplets in the downfield region (approx. 7.5-8.8 ppm), with coupling constants indicative of their positions on the quinoline ring.
¹³ C NMR	Signals corresponding to the nine carbon atoms of the quinoline core, with chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom.
Mass Spec (EI)	A molecular ion peak (M ⁺) with a characteristic isotopic cluster pattern due to the presence of three chlorine atoms (³⁵ Cl and ³⁷ Cl isotopes).
FT-IR	Absorption bands corresponding to aromatic C-H stretching, C=C and C=N ring stretching, and C-Cl stretching.

Synthesis and Manufacturing

The synthesis of polychlorinated quinolines often involves multi-step procedures starting from substituted anilines. A plausible and established approach for synthesizing the **2,4,7-trichloroquinoline** scaffold involves the cyclization of a suitably substituted aniline followed by chlorination reactions. The synthesis of the closely related 2,4-dichloroquinolines has been well-documented and serves as a strong model.^{[2][6]}

A likely synthetic pathway would begin with 3-chloroaniline, which undergoes condensation with a malonic ester derivative, followed by a high-temperature cyclization to form a dihydroxyquinoline intermediate. Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), replaces the hydroxyl groups with chlorine atoms to yield the final product.

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